molecular formula C12H11NO2 B8359668 2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile

2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile

Cat. No.: B8359668
M. Wt: 201.22 g/mol
InChI Key: YUXMSACGVRVROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile is an organic compound that features a cyclopropyloxy group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile typically involves the reaction of 2-hydroxy-4-(2-oxoethyl)benzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyclopropyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropyloxy)-4-(2-oxopropyl)benzonitrile
  • 2-(Cyclopropyloxy)-4-(2-oxobutyl)benzonitrile
  • 2-(Cyclopropyloxy)-4-(2-oxopentyl)benzonitrile

Uniqueness

2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile is unique due to its specific structural features, such as the cyclopropyloxy group and the benzonitrile moiety. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-cyclopropyloxy-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C12H11NO2/c13-8-10-2-1-9(5-6-14)7-12(10)15-11-3-4-11/h1-2,6-7,11H,3-5H2

InChI Key

YUXMSACGVRVROR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)CC=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-allyl-2-(cyclopropyloxy)benzonitrile (100 mg, 0.5 mmol) in 1:1 CH2Cl2/MeOH (15 mL) containing pyridine (0.5 mL, 6 mmol) was cooled to −78° C., and O3 was passed through until a blue color was present. N2 was then bubbled through to discharge the blue color and Me2S (5 ml) was added. The reaction mixture was allowed to warm and left overnight. The mixture was washed with 1 N HCl and aqueous NaHCO3 and then dried and concentrated to give crude 2-(cyclopropyloxy)-4-(2-oxoethyl)benzonitrile.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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